molecular formula C19H18N4O2 B287743 N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide

N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide

Cat. No. B287743
M. Wt: 334.4 g/mol
InChI Key: RTMXNKSZOXVPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide, also known as DMFP, is a chemical compound that has gained significant attention due to its potential therapeutic applications. DMFP belongs to the class of pyrimidine derivatives and is synthesized using a specific method.

Mechanism of Action

N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide exerts its anticancer activity by inducing apoptosis, which is a programmed cell death process. N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide also inhibits the activity of specific enzymes and signaling pathways that are critical for cancer cell survival and proliferation. Furthermore, N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide has been shown to modulate the expression of specific genes that are involved in cancer progression.
Biochemical and Physiological Effects:
N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide has been shown to exhibit low toxicity and minimal adverse effects in preclinical studies. N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and rapid absorption. N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide has been shown to accumulate in tumor tissues, which is a desirable characteristic for a potential anticancer drug.

Advantages and Limitations for Lab Experiments

N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide has several advantages for lab experiments, including its potent anticancer activity, low toxicity, and good pharmacokinetic properties. However, N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide has some limitations, including its high cost of synthesis and the need for further preclinical and clinical studies to evaluate its safety and efficacy.

Future Directions

There are several future directions for N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide research, including the evaluation of its safety and efficacy in preclinical and clinical studies. N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide could also be further optimized to improve its pharmacokinetic properties and reduce its cost of synthesis. Furthermore, N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide could be evaluated for its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative diseases.
In conclusion, N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide is a promising chemical compound that has potential therapeutic applications, particularly in the field of cancer research. N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide exhibits potent anticancer activity, low toxicity, and good pharmacokinetic properties. Further research is needed to evaluate the safety and efficacy of N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide in preclinical and clinical studies and to explore its potential therapeutic applications in other diseases.

Synthesis Methods

N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide is synthesized using a multi-step process that involves the reaction of 3,5-dimethylphenol and benzaldehyde to form 6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinol. This intermediate is then reacted with formic acid hydrazide to form the final product, N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide. The synthesis method has been optimized to produce high yields of N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide with high purity.

Scientific Research Applications

N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide has also been shown to inhibit angiogenesis, which is a critical process for tumor growth and metastasis.

properties

Product Name

N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-[[6-(3,5-dimethylphenoxy)-2-phenylpyrimidin-4-yl]amino]formamide

InChI

InChI=1S/C19H18N4O2/c1-13-8-14(2)10-16(9-13)25-18-11-17(23-20-12-24)21-19(22-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,24)(H,21,22,23)

InChI Key

RTMXNKSZOXVPJM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)NNC=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)NNC=O)C3=CC=CC=C3)C

Origin of Product

United States

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